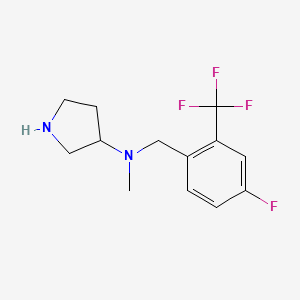

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine

Description

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine is a fluorinated tertiary amine featuring a pyrrolidine core substituted with a methyl group and a benzyl moiety. The benzyl group is further functionalized with a fluorine atom at the para position and a trifluoromethyl group at the ortho position. This structural configuration enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F4N2/c1-19(11-4-5-18-7-11)8-9-2-3-10(14)6-12(9)13(15,16)17/h2-3,6,11,18H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDFCWPXWMBCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=C(C=C1)F)C(F)(F)F)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine typically involves multiple steps. One common method includes the following steps:

Formation of the Benzyl Bromide Intermediate: The starting material, 4-fluoro-2-(trifluoromethyl)benzyl bromide, is synthesized by bromination of 4-fluoro-2-(trifluoromethyl)toluene.

Nucleophilic Substitution: The benzyl bromide intermediate undergoes nucleophilic substitution with N-methylpyrrolidin-3-amine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can be performed to modify the functional groups on the benzyl ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl bromide intermediate stage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine has several scientific research applications:

Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Agrochemicals: Its fluorinated structure may enhance the efficacy and stability of agrochemical formulations.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluorine groups can enhance binding affinity and selectivity, potentially leading to more effective biological activity. The exact pathways and targets would depend on the specific application and further research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Benzyl Groups

a) 1-(4-Fluoro-2-(trifluoromethyl)benzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (32a)

- Structure : Shares the 4-fluoro-2-(trifluoromethyl)benzyl group but incorporates a pyrazolo-pyrimidine core instead of pyrrolidine.

- Synthesis : Prepared via alkylation of a pyrazolo-pyrimidin-4-amine derivative with 4-fluoro-2-trifluoromethylbenzyl bromide (52% yield) .

- Properties : The iodine substituent enhances molecular weight (MW: ~500 g/mol) and may influence halogen-bonding interactions in biological targets.

b) N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine Hydrochloride

- Structure : Contains a 4-fluorobenzyl group but lacks the trifluoromethyl substituent. The amine is linked to a piperidine ring instead of pyrrolidine.

- Applications : Used in neurological studies due to piperidine’s conformational flexibility, which may improve blood-brain barrier penetration compared to pyrrolidine .

Analogues with Trifluoromethyl Substitutions

a) 3-Nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-4-amine

- Structure : Features a trifluoromethylbenzyl group attached to a nitro-pyridine amine.

- MW: 297.23 g/mol .

b) N-(3-(Trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine

- Structure: Combines a trifluoromethylbenzyl group with a quinoline-pyrazole scaffold.

- Applications: Quinoline derivatives are explored for antimicrobial activity; the trifluoromethyl group improves resistance to oxidative metabolism .

Pyrrolidine and Piperidine Derivatives

a) N-Ethyl-N-isopropylpropan-2-amine

- Structure : A simple tertiary amine lacking aromaticity but used as a base in synthetic protocols.

- Role : Contrasts with the target compound by highlighting how aromatic fluorination and rigid pyrrolidine cores enhance target specificity .

b) N-(4-(tert-Butyl)benzyl)-N-((5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methyl)prop-2-yn-1-amine (57)

Comparative Data Table

*Estimated based on structural analogues.

Key Research Findings

- Ring Size Differences : Pyrrolidine’s five-membered ring imposes greater conformational restriction than piperidine, which may reduce off-target interactions in drug design .

- Synthetic Challenges : Trifluoromethyl groups require specialized reagents (e.g., trifluoromethylbenzyl bromides), and yields for such reactions are moderate (52–99%), depending on steric hindrance .

Biological Activity

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine (commonly referred to as compound 1) is a synthetic organic compound with significant potential in pharmacological applications. Its unique structural features, including the presence of fluorinated groups, enhance its biological activity and make it a valuable candidate for further research.

Chemical Structure and Properties

Compound 1 has the following chemical structure:

- Molecular Formula : C12H14F4N

- Molecular Weight : 265.24 g/mol

- IUPAC Name : this compound

The presence of both fluoro and trifluoromethyl groups contributes to its lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The fluorinated groups improve binding affinity and selectivity, which can lead to enhanced therapeutic effects. The compound's mechanism of action may involve:

- Receptor Binding : Compounds with similar structures have shown potential as ligands for various receptors, including dopamine and serotonin receptors.

- Enzyme Inhibition : The ability to inhibit specific enzymes can lead to therapeutic benefits in conditions such as cancer or infectious diseases.

Antimicrobial Activity

Recent studies have reported on the antimicrobial properties of compounds structurally similar to compound 1. For instance, derivatives with similar piperidine or pyrrolidine cores exhibited significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 5 |

| Compound 1 | Escherichia coli | 10 |

These findings suggest that compound 1 may possess comparable antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Antiviral Activity

In addition to antibacterial properties, compounds with similar structures have been explored for antiviral activities. For example, certain derivatives showed effective inhibition against Hepatitis C virus (HCV), indicating potential for compound 1 in antiviral drug development.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various piperidine derivatives against S. aureus and E. coli. Compound 1 was included in the screening process, where it demonstrated a minimum inhibitory concentration (MIC) of 5 μg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of fluorinated compounds. Compound 1 was tested for its ability to inhibit specific kinases involved in cancer progression. Preliminary results indicated that it could effectively reduce kinase activity by approximately 60% at a concentration of 10 μM, suggesting its role as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.